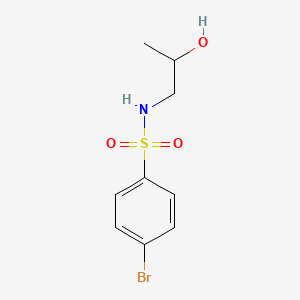

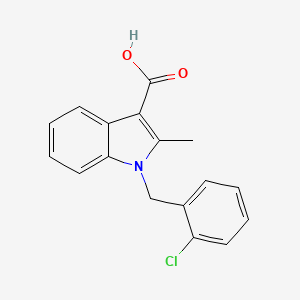

![molecular formula C12H18N2O3S B2774395 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline CAS No. 750607-99-9](/img/structure/B2774395.png)

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, also known as 4-DMSA, is an organic compound that has been extensively studied for its potential applications in scientific research. It is an aryl sulfonamide derivative of aniline and is a white crystalline solid with a melting point of 99-100 °C. 4-DMSA has been utilized in a variety of research areas including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Fluorescence-Based Applications

- Twisted-Intramolecular-Charge-Transfer Fluorescent Thermometer : A study by Cao et al. (2014) explored the use of a dye similar to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline in temperature detection. This dye exhibited increased fluorescence intensity with rising temperature, making it a potential ratiometric fluorescent thermometer with a significant Stokes shift and positive temperature coefficient (Cao et al., 2014).

Chemical Synthesis and Catalysis

Nucleophilic Catalysis : In a study by Deady and Finlayson (1980), a related compound was used to study the aminolysis of p-nitrophenyl acetate by aminopyridines in different solvents. This research highlighted the role of nucleophilic catalysis in chemical reactions (Deady & Finlayson, 1980).

Asymmetric Synthesis : Liu and Lu (2010) developed an asymmetric synthesis method for optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using a sulfonyl group on anilines. This method is significant for producing compounds with high enantioselectivity, demonstrating the application of sulfonyl anilines in stereocontrolled chemical synthesis (Liu & Lu, 2010).

Materials Science

- Polymerization Studies : Royappa et al. (2001) studied the polymerization of an aniline heterodimer, closely related to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, to create sulfonated polyaniline, a conductive polymer. This research provides insights into the development of new materials with potential applications in electronics and materials science (Royappa et al., 2001).

Environmental Chemistry

- Advanced Oxidation Processes : A study by Ji et al. (2017) investigated the sulfate radical-based oxidation of antibiotics, using compounds structurally related to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline. This research is crucial for understanding the removal of harmful substances from the environment using advanced oxidation processes (Ji et al., 2017).

Electroluminescence

- Electroluminescent Materials : In a study by Doi et al. (2003), a novel class of color-tunable emitting amorphous molecular materials, which includes structures similar to 4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline, was synthesized. These materials exhibited properties like reversible oxidation and reduction, intense fluorescence emission, and formation of stable amorphous glasses, making them suitable for organic electroluminescent devices (Doi et al., 2003).

Eigenschaften

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-9-7-14(8-10(2)17-9)18(15,16)12-5-3-11(13)4-6-12/h3-6,9-10H,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDKFRBHCZXAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

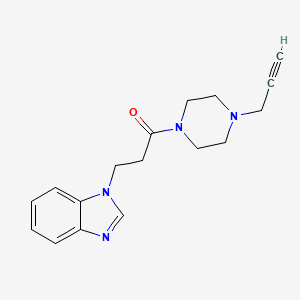

![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)

![(2,4-dimethylphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2774320.png)

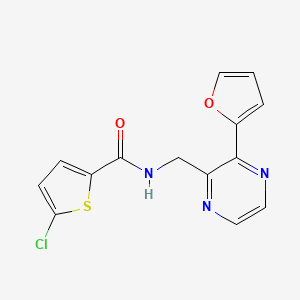

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2774324.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2774329.png)

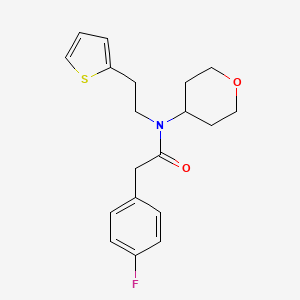

![Oxan-4-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2774332.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-ethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2774333.png)